molecular formula C13H15Cl3N2 B123441 CI-1002 hydrochloride CAS No. 149062-75-9

CI-1002 hydrochloride

カタログ番号 B123441
CAS番号: 149062-75-9
分子量: 305.6 g/mol
InChIキー: KPVQNWQDBLOUQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CI-1002 hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. It is a selective and reversible inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a critical role in the metabolism of dopamine and other neurotransmitters in the brain.

科学的研究の応用

CI-1002 hydrochloride has been extensively studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. The compound has been shown to increase the levels of dopamine in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and movement. In addition, CI-1002 hydrochloride has been shown to have neuroprotective effects, which may help to prevent the loss of dopaminergic neurons in the brain.

作用機序

CI-1002 hydrochloride works by selectively inhibiting the activity of CI-1002 hydrochloride, which is an enzyme that breaks down dopamine and other neurotransmitters in the brain. By inhibiting the activity of CI-1002 hydrochloride, CI-1002 hydrochloride increases the levels of dopamine in the brain, which can improve mood, motivation, and movement. In addition, CI-1002 hydrochloride has been shown to have antioxidant properties, which may help to protect neurons from damage caused by oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CI-1002 hydrochloride are primarily related to its ability to increase the levels of dopamine in the brain. Dopamine is a key neurotransmitter involved in the regulation of mood, motivation, and movement, and its deficiency is associated with a range of neurological disorders. By increasing the levels of dopamine in the brain, CI-1002 hydrochloride can improve the symptoms of these disorders and improve overall brain function.

実験室実験の利点と制限

One of the main advantages of CI-1002 hydrochloride is its selectivity for CI-1002 hydrochloride, which minimizes the risk of side effects and toxicity. In addition, the compound has been shown to have good bioavailability and can be administered orally, which makes it a convenient option for lab experiments. However, one of the main limitations of CI-1002 hydrochloride is its relatively short half-life, which may limit its effectiveness in long-term treatment regimens.

将来の方向性

There are several future directions for research on CI-1002 hydrochloride. One area of interest is the development of more potent and selective CI-1002 hydrochloride inhibitors that can be used to treat a wider range of neurological disorders. Another area of interest is the investigation of the neuroprotective effects of CI-1002 hydrochloride, which may have implications for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, the potential use of CI-1002 hydrochloride as a tool for studying the role of dopamine in the brain and its effects on behavior and cognition is an area of ongoing research.

特性

CAS番号

149062-75-9

製品名

CI-1002 hydrochloride

分子式

C13H15Cl3N2

分子量

305.6 g/mol

IUPAC名

1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride

InChI

InChI=1S/C13H14Cl2N2.ClH/c14-9-6-11(15)10-8-17-5-3-1-2-4-13(17)16-12(10)7-9;/h6-7H,1-5,8H2;1H

InChIキー

KPVQNWQDBLOUQW-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl

正規SMILES

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl

その他のCAS番号

149062-75-9

同義語

1,3-DICHLORO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE HYDROCHLORIDE

製品の起源

United States

Synthesis routes and methods

Procedure details

To a solution of 1 g of 1,3-dichloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one in 15 mL of triethylsilane was added 8 g of anhydrous zinc chloride and the mixture was refluxed under nitrogen with vigorous stirring. The triethylsilane was replenished in about 8-hour intervals. When the reaction was judged complete by TLC (300:25:1 chloroform:methanol: 28% aqueous ammonia, basified aliquot) the excess of triethylsilane and other volatiles were removed in vacuo and the residue was purified and worked-up as in Method A to give the desired 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline hydrochloride as white crystalline solid.
Name
1,3-dichloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。